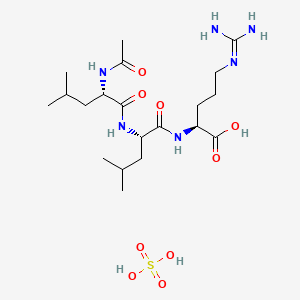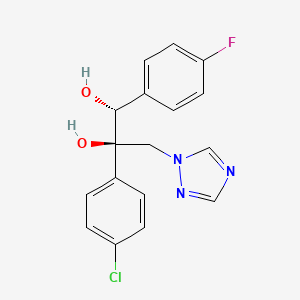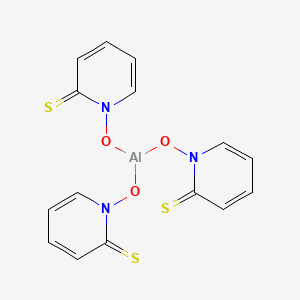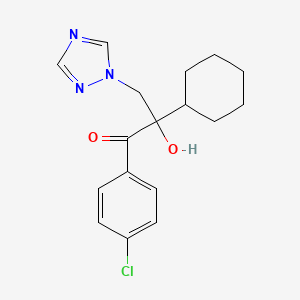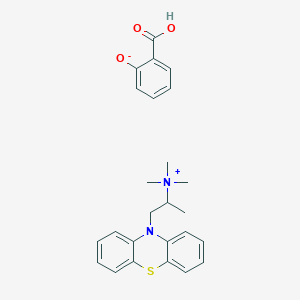
Naphthalene, 1-ethyl-2-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1-ethyl-2-amino- is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound features an ethyl group and an amino group attached to the naphthalene ring, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 1-ethyl-2-amino- typically involves the alkylation of naphthalene followed by amination. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 1-ethyl-naphthalene. This intermediate is then subjected to nitration and subsequent reduction to introduce the amino group at the 2-position.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: Naphthalene, 1-ethyl-2-amino- can undergo oxidation reactions, often leading to the formation of naphthoquinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Electrophilic substitution reactions are common, where the amino group can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitro compounds are used under controlled conditions.
Major Products:
Oxidation: Naphthoquinones and related compounds.
Reduction: Various reduced derivatives of the original compound.
Substitution: A wide range of substituted naphthalene derivatives, depending on the substituent introduced.
Scientific Research Applications
Naphthalene, 1-ethyl-2-amino- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Naphthalene, 1-ethyl-2-amino- involves its interaction with various molecular targets. The amino group can form hydrogen bonds and interact with biological molecules, influencing pathways related to cell signaling, enzyme activity, and gene expression. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting transcription and replication processes.
Comparison with Similar Compounds
- Naphthalene, 1-ethyl-2-methyl-
- Naphthalene, 1-ethyl-2-hydroxy-
- Naphthalene, 1-ethyl-2-nitro-
Comparison: Naphthalene, 1-ethyl-2-amino- is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the amino group can participate in hydrogen bonding and nucleophilic substitution reactions, which are not possible with the methyl or nitro derivatives. This makes Naphthalene, 1-ethyl-2-amino- a valuable compound in both synthetic chemistry and biological research.
Properties
CAS No. |
389104-53-4 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-ethylnaphthalen-2-amine |
InChI |
InChI=1S/C12H13N/c1-2-10-11-6-4-3-5-9(11)7-8-12(10)13/h3-8H,2,13H2,1H3 |
InChI Key |
WNIRCKLZJKRSHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


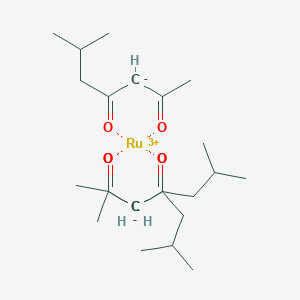
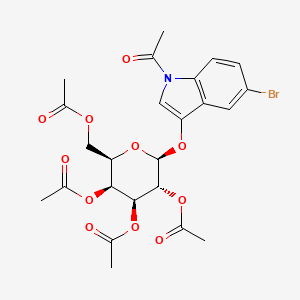
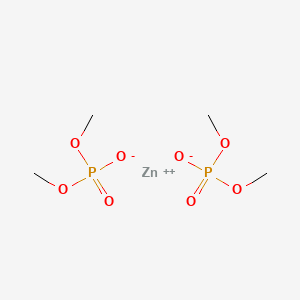

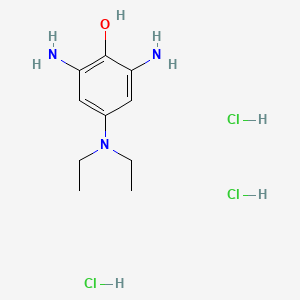
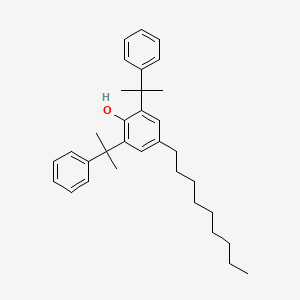
![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)
